N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-17(2)12-13-25-20-11-10-19(14-21(20)29-16-23(3,4)22(25)26)24-30(27,28)15-18-8-6-5-7-9-18/h5-11,14,17,24H,12-13,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQSTVIKXLVEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the oxazepine class and exhibits a variety of pharmacological properties, particularly antimicrobial and anticancer activities.
Chemical Structure and Properties
- Molecular Formula : C24H32N2O5S
- Molecular Weight : 460.59 g/mol
- IUPAC Name : N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxy-2-methylbenzenesulfonamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group plays a crucial role in its mechanism of action by inhibiting bacterial growth through competitive inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition disrupts nucleotide synthesis in bacteria, leading to their growth inhibition.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its activity against selected bacterial strains:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at low concentrations | |
| Escherichia coli | Effective against resistant strains | |
| Pseudomonas aeruginosa | Moderate activity observed |
The presence of the isopentyl and dimethyl groups in its structure enhances its lipophilicity, facilitating better interaction with bacterial membranes.
Anticancer Activity
In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. It has shown potential in inhibiting the proliferation of certain cancer cell lines. The exact pathways through which it exerts these effects are still under investigation but may involve modulation of cell cycle regulators and apoptosis pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the oxazepine class. For instance:
- Antifolate Activity : A study on 4-amino-7-oxo-substituted analogues demonstrated that modifications in the oxazepine structure can lead to varying degrees of activity against leukemia cells. While some derivatives showed promising results, others were found inactive due to structural constraints similar to those present in N-(5-isopentyl...) .
- Synthesis and Characterization : The synthesis routes for compounds like N-(5-isopentyl...) often involve complex multi-step processes that include cyclization and alkylation reactions. Understanding these synthetic pathways is crucial for developing more potent derivatives .
- Comparative Studies : Research comparing various oxazepine derivatives has highlighted the importance of specific functional groups in enhancing biological activity. The sulfonamide moiety has been particularly noted for its role in antimicrobial efficacy .
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